molecular formula C27H31N5O B4257840 1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide

1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B4257840
M. Wt: 441.6 g/mol
InChI Key: YYZSZKMAHPRJRA-UHFFFAOYSA-N
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Description

1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a combination of imidazole, indole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and indole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include strong bases, acids, and coupling agents such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole and indole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole, 2-ethyl-4-methyl-
  • 1H-Indole, 2-yl
  • 4-Piperidinecarboxamide

Uniqueness

1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O/c1-3-26-28-18(2)25(31-26)17-32-14-12-20(13-15-32)27(33)29-22-10-8-19(9-11-22)24-16-21-6-4-5-7-23(21)30-24/h4-11,16,20,30H,3,12-15,17H2,1-2H3,(H,28,31)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZSZKMAHPRJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide
Reactant of Route 2
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1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide
Reactant of Route 5
1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide
Reactant of Route 6
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Reactant of Route 6
1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide

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